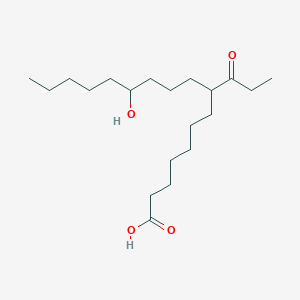
12-Hydroxy-8-propanoylheptadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Hydroxy-8-propanoylheptadecanoic acid is a complex organic compound with the molecular formula C20H38O4 It is characterized by the presence of a hydroxyl group at the 12th carbon and a propanoyl group at the 8th carbon of the heptadecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Hydroxy-8-propanoylheptadecanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as heptadecanoic acid derivatives, which undergo hydroxylation and subsequent propanoylation. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for efficiency and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
12-Hydroxy-8-propanoylheptadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
12-Hydroxy-8-propanoylheptadecanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 12-Hydroxy-8-propanoylheptadecanoic acid involves its interaction with specific molecular targets. The hydroxyl and propanoyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate the activity of target proteins and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
Heptadecanoic acid: Lacks the hydroxyl and propanoyl groups, making it less reactive.
12-Hydroxyheptadecanoic acid: Contains only the hydroxyl group, missing the propanoyl group.
8-Propanoylheptadecanoic acid: Contains only the propanoyl group, missing the hydroxyl group.
Uniqueness
12-Hydroxy-8-propanoylheptadecanoic acid is unique due to the presence of both hydroxyl and propanoyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
54314-75-9 |
|---|---|
Molecular Formula |
C20H38O4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
12-hydroxy-8-propanoylheptadecanoic acid |
InChI |
InChI=1S/C20H38O4/c1-3-5-8-14-18(21)15-11-13-17(19(22)4-2)12-9-6-7-10-16-20(23)24/h17-18,21H,3-16H2,1-2H3,(H,23,24) |
InChI Key |
FHERSMHWJQVOBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCC(CCCCCCC(=O)O)C(=O)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


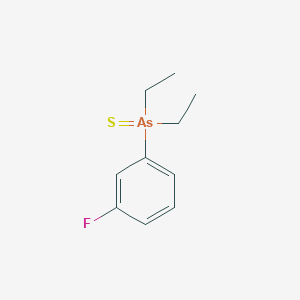
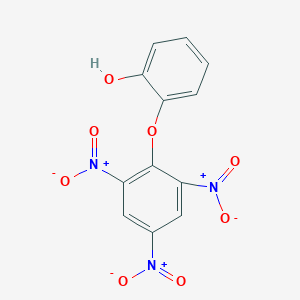
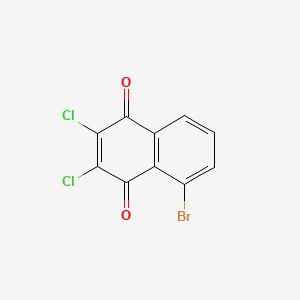
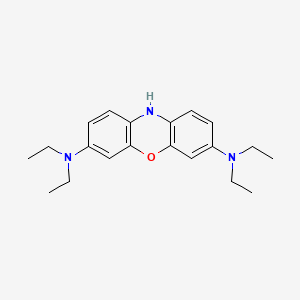
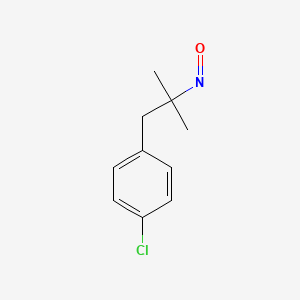

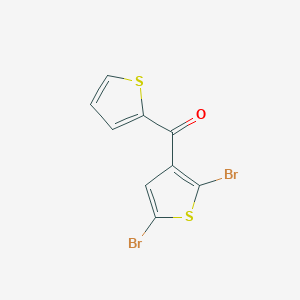
![Diethyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14636709.png)
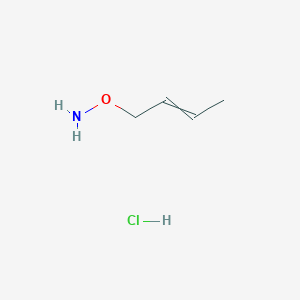
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14636730.png)
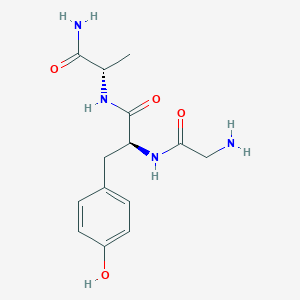
![1,1'-Biphenyl, 2-[(3-methoxyphenyl)thio]-2'-(phenylthio)-](/img/structure/B14636738.png)
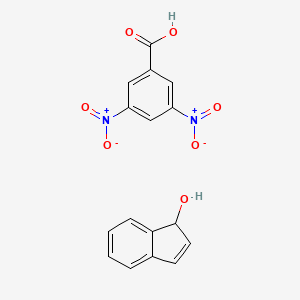
![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one](/img/structure/B14636752.png)
